

# Assessing the Translational Relevance of GLPG3970 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3970  |           |
| Cat. No.:            | B10830895 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for **GLPG3970**, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other therapeutic agents for inflammatory diseases. By presenting available experimental data, detailed methodologies, and visualizing key biological pathways and workflows, this document aims to facilitate an objective assessment of **GLPG3970**'s translational potential.

# **Executive Summary**

**GLPG3970** is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have shown that **GLPG3970** can reduce disease severity, with efficacy at higher doses being comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards backup compounds by the developer.[3][4] This guide will delve into the preclinical data that supported the initial development of **GLPG3970** and compare it with data from a pan-SIK



inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a comprehensive perspective on its translational relevance.

# Mechanism of Action: SIK2/SIK3 Inhibition

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators such as CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone deacetylases (HDACs).[5][6] Inactivated CRTC3 and HDACs are sequestered in the cytoplasm. Inhibition of SIK2 and SIK3 by **GLPG3970** leads to the dephosphorylation and nuclear translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3 promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated class IIa HDACs can suppress the expression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-12.[5]





Click to download full resolution via product page

Caption: SIK2/SIK3 Signaling Pathway in Immune Cells.



# **Comparative Preclinical Data**

The following tables summarize the available preclinical data for **GLPG3970** and its comparators. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution.

In Vitro Kinase and Cellular Activity

| Compound    | Target | IC50 (nM)                                                       | Cellular<br>Assay                                                | IC50/EC50<br>(nM)      | Reference |
|-------------|--------|-----------------------------------------------------------------|------------------------------------------------------------------|------------------------|-----------|
| GLPG3970    | SIK1   | 282.8                                                           | LPS-<br>stimulated<br>human whole<br>blood (TNF-α<br>inhibition) | ~231 (in<br>monocytes) | [7]       |
| SIK2        | 7.8    | LPS-<br>stimulated<br>human whole<br>blood (IL-10<br>induction) | Dose-<br>dependent<br>increase                                   | [7]                    | _         |
| SIK3        | 3.8    | _                                                               |                                                                  |                        |           |
| YKL-05-099  | SIK1   | ~10                                                             | Zymosan-<br>stimulated<br>BMDCs (IL-<br>10 induction)            | EC50 = 460             | [8]       |
| SIK2        | ~40    | _                                                               |                                                                  |                        |           |
| SIK3        | ~30    | _                                                               |                                                                  |                        |           |
| Tofacitinib | JAK1   | 1.2                                                             | IL-2<br>stimulated T-<br>cells (pSTAT5<br>inhibition)            | 10                     | [9]       |
| JAK2        | 20     | _                                                               |                                                                  |                        |           |
| JAK3        | 1      | _                                                               |                                                                  |                        |           |



# In Vivo Efficacy in Murine Arthritis Models

GLPG3970 in Collagen-Induced Arthritis (CIA)[2]

| Treatment<br>Group     | Dose          | Mean Clinical<br>Score<br>(Arbitrary<br>Units) | Reduction in<br>Larsen Score | Reduction in<br>Anti-Collagen<br>Abs |
|------------------------|---------------|------------------------------------------------|------------------------------|--------------------------------------|
| Vehicle                | -             | Not specified                                  | -                            | -                                    |
| GLPG3970 (low<br>dose) | Not specified | Not specified                                  | Not specified                | Not specified                        |
| GLPG3970 (mid dose)    | Not specified | Not specified                                  | Not specified                | Not specified                        |
| GLPG3970 (high dose)   | Not specified | "Reduced clinical score"                       | "Reduced"                    | "Reduced"                            |
| Enbrel® (anti-<br>TNF) | Not specified | "Comparable to<br>high dose<br>GLPG3970"       | Not specified                | Not specified                        |

#### GLPG3970 in IL-23-Induced Psoriatic Arthritis (PsA) Model[2]

| Treatment Group | Dose               | Mean Clinical<br>Score (Arbitrary<br>Units) | Reduction in<br>Osteophyte<br>Formation |
|-----------------|--------------------|---------------------------------------------|-----------------------------------------|
| Vehicle         | -                  | Not specified                               | -                                       |
| GLPG3970        | Three doses tested | "Decreased clinical score"                  | "Decreased"                             |

YKL-05-099 in Collagen-Induced Arthritis (CIA)[10][11]



| Treatment Group | Dose     | Mean Clinical Score<br>(Arbitrary Units) |
|-----------------|----------|------------------------------------------|
| Vehicle         | -        | ~10-12                                   |
| YKL-05-099      | 20 mg/kg | ~4-6                                     |

#### Tofacitinib in Collagen-Induced Arthritis (CIA)[12]

| Treatment Group | Dosing Regimen                   | Efficacy (% reduction in arthritis score) |
|-----------------|----------------------------------|-------------------------------------------|
| Tofacitinib     | Continuous subcutaneous infusion | Dose-dependent reduction                  |
| Tofacitinib     | Oral once or twice daily         | Dose-dependent reduction                  |

# Experimental Protocols In Vitro LPS-Stimulated Human Whole Blood Assay

This assay is designed to assess the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.



Click to download full resolution via product page

Caption: Workflow for LPS-stimulated whole blood assay.

Detailed Methodology:



- Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., heparin).[13][14][15][16][17]
- Compound Preparation: GLPG3970 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
- Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of GLPG3970 or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[13][17]
- Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 1 ng/mL to 1 μg/mL to induce an inflammatory response. [15]
- Incubation: The samples are incubated for a period of 4 to 24 hours at 37°C with gentle agitation.[14][15][17]
- Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.
- Cytokine Measurement: The concentrations of TNF-α and IL-10 in the plasma supernatant are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex) kits.[14]

# In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[1][12][18][19][20]





#### Click to download full resolution via product page

**Caption:** Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

#### **Detailed Methodology:**

- Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an age of 8-10 weeks.[1][18]
- Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[1]
   [18]



- Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[1][18]
- Treatment: Prophylactic or therapeutic treatment regimens can be employed. For GLPG3970, a therapeutic regimen was used, with oral administration of the compound or vehicle starting from day 32 and continuing until day 47.[2]
- Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week)
  by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4.
  The scores for all paws are summed to give a total clinical score per mouse (maximum score of 16).[18]
- Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded
  in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation,
  pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen
  score can be used to quantify joint damage.[2]
- Biomarker Analysis: Blood samples are collected to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines by ELISA.[2]

### **Discussion of Translational Relevance**

The preclinical data for **GLPG3970** provided a strong rationale for its development as a novel anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine production (TNF-α) while promoting anti-inflammatory cytokine production (IL-10) is a desirable feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models, with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further supported its potential.[2]

However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative colitis highlights the significant challenges in translating preclinical findings to human diseases. [3][4] Several factors could contribute to this discrepancy:

 Pharmacokinetics and Pharmacodynamics (PK/PD): While GLPG3970 showed a dosedependent effect in preclinical models, achieving and sustaining the optimal therapeutic exposure in humans without dose-limiting toxicities may have been challenging.[4]



- Complexity of Human Disease: The murine models of arthritis, while valuable, may not fully recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other inflammatory conditions.
- Target Engagement in Humans: The level and duration of SIK2/SIK3 inhibition required for clinical efficacy in humans may differ from that predicted by preclinical models.

The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also demonstrated in vivo efficacy in inflammatory models, including a reduction in clinical scores in a CIA model.[3][10][11] The development of more selective or next-generation SIK inhibitors may yet yield clinically successful therapeutics.

Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different mechanism of action but targets overlapping cytokine pathways, provides a benchmark for efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical trials.[9][12][21]

# Conclusion

The preclinical data for **GLPG3970** showcased a promising and novel mechanism of action for the treatment of inflammatory diseases. The compound demonstrated potent and selective inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile in vitro and efficacy in in vivo models of arthritis. However, the subsequent lack of clinical efficacy underscores the inherent risks and complexities of drug development. The preclinical data, when viewed in isolation, provided a compelling case for clinical investigation. Yet, the translational gap between these models and human disease proved to be a significant hurdle. This case serves as a valuable lesson in drug development, emphasizing the need for a deep understanding of the target biology in the context of human disease and the importance of robust translational biomarkers to guide clinical development. The exploration of the SIK pathway as a therapeutic target remains a valid and intriguing area for future research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 2. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis ACR Meeting Abstracts [acrabstracts.org]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The multiple roles of salt-inducible kinases in regulating physiology PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC
   [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of salt-inducible kinases resolves autoimmune arthritis by promoting macrophage efferocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the induction of arthritis in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific US [thermofisher.com]
- 17. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically III: The Need for a Standardized Methodology PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]



- 20. Collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing the Translational Relevance of GLPG3970
   Preclinical Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#assessing-the-translational-relevance-of-glpg3970-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com